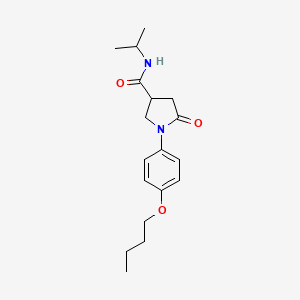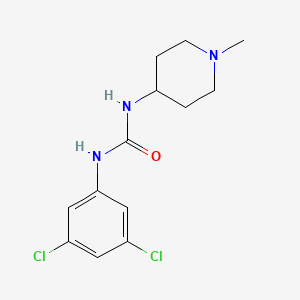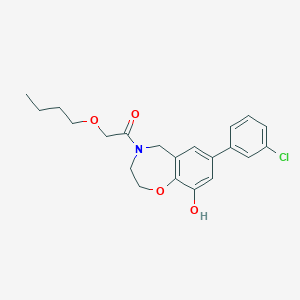
1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been shown to act as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. By modulating the sigma-1 receptor, this compound has been shown to have neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain, which are important for the growth and survival of neurons. This compound has also been shown to enhance mitochondrial function and reduce oxidative stress, which are important factors in neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is its high purity, which allows for accurate and reproducible experiments. However, this compound is a relatively new compound, and more studies are needed to fully understand its effects and potential limitations.
Future Directions
There are several future directions for 1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide research. One area of interest is the development of this compound derivatives with improved potency and selectivity for the sigma-1 receptor. Another area of interest is the study of this compound in animal models of neurodegenerative diseases and cancer to further understand its therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its mechanism of action and biochemical and physiological effects make it an interesting target for further study. With continued research, this compound could potentially lead to the development of new treatments for neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis of 1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of N-isopropyl-5-oxo-3-pyrrolidinecarboxylic acid with 4-butoxyaniline in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been reported to yield this compound with a purity of over 98%.
Scientific Research Applications
1-(4-butoxyphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(4-butoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-10-23-16-8-6-15(7-9-16)20-12-14(11-17(20)21)18(22)19-13(2)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHQIANZIUYMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)

![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)
![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)